molecular formula C16H28O2 B1204236 2-Hexadecynoic acid CAS No. 2834-03-9

2-Hexadecynoic acid

Cat. No. B1204236
CAS RN: 2834-03-9
M. Wt: 252.39 g/mol
InChI Key: MECFGCCEVOFCNS-UHFFFAOYSA-N
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Description

2-Hexadecynoic acid is a biochemical reagent . It has a molecular formula of C16H28O2, an average mass of 252.392 Da, and a monoisotopic mass of 252.208923 Da .


Synthesis Analysis

The first total synthesis of a C5-curcumin-2-hexadecynoic acid (C5-Curc-2-HDA, 6) conjugate was successfully performed. Through a three-step synthetic route, conjugate 6 was obtained in 13% overall yield .


Molecular Structure Analysis

The molecular structure of 2-Hexadecynoic acid consists of 16 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The presence of 2-hexadecynoic acid (2-HDA, 4) in conjugate 6 increased 4-8-fold its antibacterial activity against MRSA strains. This supports the hypothesis that the chemical connection of 4 to C5-Curcumin (2) increases the antibacterial activity of 2 against Gram-positive bacteria .


Physical And Chemical Properties Analysis

2-Hexadecynoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 380.2±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C. It also has an enthalpy of vaporization of 69.0±6.0 kJ/mol, a flash point of 197.9±15.8 °C, and an index of refraction of 1.472 .

Scientific Research Applications

  • Inhibition of Cell Growth and Lipid Metabolism : 2-Hexadecynoic acid has been shown to inhibit the growth and affect lipid metabolism of cultured 7288C hepatoma cells. It was observed to inhibit fatty acid elongation and acylation, especially triglyceride synthesis in these cells (Upreti, Matocha, & Wood, 1981).

  • Bacteriostatic Properties : Research indicates that 2-Hexadecynoic acid is bacteriostatic for all gram-positive bacteria tested. It was found to be readily taken up by cells and incorporated into the phospholipid fraction (Konthikamee, Gilbertson, Langkamp, & Gershon, 1982).

  • Inhibition of Mycobacterial Fatty Acid Biosynthesis and Degradation : This compound demonstrates cidal activity against Mycobacterium smegmatis and Mycobacterium bovis BCG, inhibiting mycolic acid biosynthesis, fatty acid biosynthesis, and fatty acid degradation (Morbidoni et al., 2006).

  • Antibacterial Activity Against Multidrug-Resistant Bacteria : 2-Hexadecynoic acid displays significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Sanabria-Ríos et al., 2014).

  • Inhibition of Fatty Acid Elongation : Studies show that dietary methyl-2-hexadecynoate inhibits fatty acid elongation in animals, indicating a potential use in regulating lipid metabolism (Wood & Lee, 1981).

  • Effect on Hepatic Fatty Acid Metabolism : The compound causes changes in lipid metabolism in normal and hepatoma-bearing rats, suggesting its potential in studying liver function and cancer (Wood, Lee, & Gershon, 1980).

  • Antiprotozoal and Anticancer Activities : 2-Hexadecynoic acid and related compounds have shown promising results as inhibitors of fatty acid biosynthesis in protozoal diseases and potential anticancer activities (Carballeira, 2013).

Safety And Hazards

2-Hexadecynoic acid can cause skin irritation and serious eye irritation. It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

There is potential for further evaluation of 2-Hexadecynoic acid for use in topical antifungal formulations . Additionally, the chemical conjugation of 2-hexadecynoic acid to C5-curcumin enhances its antibacterial activity against multi-drug resistant bacteria, suggesting potential for future research in this area .

properties

IUPAC Name

hexadec-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFGCCEVOFCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182577
Record name 2-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexadecynoic acid

CAS RN

2834-03-9
Record name 2-Hexadecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexadecynoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
D Tasdemir, D Sanabria, IL Lauinger, A Tarun… - Bioorganic & medicinal …, 2010 - Elsevier
Acetylenic fatty acids are known to display several biological activities, but their antimalarial activity has remained unexplored. In this study, we synthesized the 2-, 5-, 6-, and 9-…
Number of citations: 38 www.sciencedirect.com
NM Carballeira, D Sanabria, C Cruz, K Parang, B Wan… - Lipids, 2006 - Springer
… Among the 2-alkynoic FA 2-hexadecynoic acid has received … profile than the parent 2-hexadecynoic acid. The acid 2,9-… activity of both 3a and 2-hexadecynoic acid toward Mycobac- …
Number of citations: 34 link.springer.com
DJ Sanabria-Rios, Y Rivera-Torres, J Rosario… - Bioorganic & medicinal …, 2015 - Elsevier
… The first total synthesis of a C5-curcumin–2-hexadecynoic acid (C5-Curc–2-HDA, 6) … It was found that the presence of 2-hexadecynoic acid (2-HDA, 4) in conjugate 6 increased 4…
Number of citations: 18 www.sciencedirect.com
GC Upreti, M Matocha, R Wood - Lipids, 1981 - Wiley Online Library
… The effects of 2-hexadecynoic acid on file growth and lipid … The 2-hexadecynoic acid inhibited lipid metabolism of the … The effects of potassium salt of 2-hexadecynoic acid (acetyl…
Number of citations: 9 aocs.onlinelibrary.wiley.com
HR Morbidoni, C Vilchèze, L Kremer, R Bittman… - Chemistry & biology, 2006 - cell.com
… 2-Hexadecynoic acid and 2-octadecynoic acid … ]-2hexadecynoic acid into endogenous fatty acids and elongated them into mycolic acids. Toxic concentrations of 2-hexadecynoic acid …
Number of citations: 56 www.cell.com
DJ Sanabria‐Ríos, C Morales‐Guzmán, J Mooney… - Lipids, 2020 - Wiley Online Library
… There, it was demonstrated that the 2-hexadecynoic acid (HDA; 1, Fig. 1) was the most active FA toward commercially available S. aureus and MRSA as well as toward clinical isolates …
Number of citations: 7 aocs.onlinelibrary.wiley.com
W Konthikamee, JR Gilbertson… - Antimicrobial agents …, 1982 - Am Soc Microbiol
… Other studies have shown that 2-hexadecynoic acid is … 2-Hexadecynoic acid was found to bethe most active species. … When added to theculture medium, 2-hexadecynoic acid …
Number of citations: 20 journals.asm.org
DE Sunko, N Vujanović - Croatica Chemica Acta, 1955 - hrcak.srce.hr
The hitherto undescribed 2-hexadecynoic acid (III) was prepared by the following route. Dodecylmagnesium bromide was reacted with 2, 3-dibromopropene to give 2~: bromop e …
Number of citations: 2 hrcak.srce.hr
R Wood, T Lee - Journal of Biological Chemistry, 1981 - Elsevier
… microsomal and mitochondrial incubations with the 2-hexadecynoic acid (16 identical to 1 delta 2)… EXPERIMENTAL PROCEDURES Materials-2-Hexadecynoic acid was prepared by the …
Number of citations: 42 www.sciencedirect.com
NM Carballeira, M Cartagena, D Sanabria… - Bioorganic & medicinal …, 2012 - Elsevier
… For example, our team studied the antiprotozoal activity of 2-hexadecynoic acid (2-HDA) and found that it effectively inhibited plasmodial FAS-II enzymes (IC 50’s between 1.5 and 13.9 …
Number of citations: 34 www.sciencedirect.com

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